molecular formula C23H20N4O6 B11187206 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B11187206
M. Wt: 448.4 g/mol
InChI Key: SEUUTYJCFZRHRB-UHFFFAOYSA-N
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Description

2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.

    Synthesis of the Oxadiazole Ring: This involves the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative.

    Construction of the Pyrrole Ring: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is reacted with ammonia or an amine.

    Coupling Reactions: The final step involves coupling the benzodioxole, oxadiazole, and pyrrole intermediates under suitable conditions, often using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the oxadiazole and pyrrole rings can form hydrogen bonds and π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)ethanamine
  • 3,4-(Methylenedioxy)phenylacetic acid
  • 1,3-Benzodioxole-5-carboxylic acid

Uniqueness

2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE is unique due to its combination of three distinct moieties: benzodioxole, oxadiazole, and pyrrole. This combination provides a unique set of chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C23H20N4O6

Molecular Weight

448.4 g/mol

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H20N4O6/c1-29-15-6-8-18(30-2)16(11-15)24-21(28)12-27-9-3-4-17(27)23-25-22(26-33-23)14-5-7-19-20(10-14)32-13-31-19/h3-11H,12-13H2,1-2H3,(H,24,28)

InChI Key

SEUUTYJCFZRHRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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